2H-[1,2,3]Triazolo[4,5-b]pyrazine
Description
Significance of Fused Nitrogen Heterocycles in Contemporary Chemical Research
Fused nitrogen heterocycles are a cornerstone of modern chemical research, primarily due to their prevalence in biologically active compounds and functional materials. These molecules, characterized by the fusion of two or more rings where at least one ring contains a nitrogen atom, are of immense interest in medicinal chemistry. eurekaselect.com Over 85% of physiologically active drugs contain a heterocyclic structure, with nitrogen-containing heterocycles being the most common framework. nih.gov Their structural diversity and the ability to form hydrogen bonds contribute to their efficacy in drug design. mdpi.com
The significance of these compounds extends to their role as scaffolds in the development of new pharmaceuticals. mdpi.com Many approved drugs are based on nitrogen-containing heterocyclic cores. acs.org Researchers continuously explore new synthetic methods to create novel fused nitrogen heterocycles, aiming to develop agents with improved selectivity and efficacy. eurekaselect.com Their applications are not limited to medicine; they are also found in agrochemicals, dyes, and other organic materials. The inherent properties of these structures make them a promising area for ongoing scientific investigation in the fight against various diseases. nih.gov
Overview of Fused Triazolopyrazines and Related Polycyclic Systems
Fused triazolopyrazines are a specific class of nitrogen heterocycles that incorporate both a triazole and a pyrazine (B50134) ring sharing a common bond. This fusion creates a rigid, planar scaffold that is attractive for designing molecules with specific three-dimensional shapes to interact with biological targets. ontosight.ai The triazolopyrazine core is a key feature in various compounds investigated for their potential biological activities. ontosight.ai
The synthesis of these fused systems can be achieved through several routes. Common methods include the cyclization of a heterocyclic diamine with a nitrite (B80452) or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. mdpi.com The versatility in synthetic approaches allows for the creation of a wide array of derivatives with different substitution patterns, which in turn influences their chemical and physical properties. eurekaselect.com Related polycyclic systems include other fused azoles and azines, such as triazolopyridazines and pyrazolopyridines, which also exhibit significant chemical and biological interest. researchgate.netnih.gov
Structural Isomerism and Nomenclature of 2H-nih.govmdpi.comeurekaselect.comTriazolo[4,5-b]pyrazine
Structural isomerism is a key concept in understanding the diversity of fused heterocyclic systems. Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. chemguide.co.ukwikipedia.org In the case of triazolopyrazines, different isomers can arise from the relative positions of the nitrogen atoms in both the triazole and pyrazine rings, as well as the point of fusion between the two rings.
The specific compound, 2H- nih.govmdpi.comeurekaselect.comTriazolo[4,5-b]pyrazine, has a defined connectivity. The nomenclature indicates the fusion of a nih.govmdpi.comeurekaselect.comtriazole ring with a pyrazine ring. The "[4,5-b]" denotes that the fusion occurs at the 4 and 5 positions of the triazole ring and the 'b' face (the bond between atoms 2 and 3) of the pyrazine ring. The "2H" specifies that the hydrogen atom on the triazole ring is located on the nitrogen at position 2.
Positional isomerism is a significant factor for this scaffold. savemyexams.com For instance, altering the position of the non-bridgehead nitrogen atoms within the pyrazine ring or the position of the hydrogen on the triazole ring (e.g., 1H- or 3H-) would result in different structural isomers. Each isomer would possess unique electronic and steric properties, potentially leading to different chemical reactivity and biological activity.
| Property | Description |
| Molecular Formula | C4H3N5 |
| Parent Rings | nih.govmdpi.comeurekaselect.comTriazole and Pyrazine |
| Fusion Type | [4,5-b] |
| Tautomeric Form | 2H |
Structure
2D Structure
3D Structure
Properties
CAS No. |
273-95-0 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
2H-triazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C4H3N5/c1-2-6-4-3(5-1)7-9-8-4/h1-2H,(H,5,6,7,8,9) |
InChI Key |
CJGGKSPGRJHZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNN=C2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h 1 2 3 Triazolo 4,5 B Pyrazine and Its Derivatives
Established Cyclization Approaches
The construction of the fused triazolopyrazine ring system is often achieved through well-established cyclization reactions. These methods typically involve the formation of the pyrazine (B50134) ring onto a pre-existing triazole or vice versa.
Condensation Reactions Involving 4,5-Diamino-1,2,3-triazoles and Dicarbonyl Compounds
One of the early and fundamental methods for constructing the 1H-1,2,3-triazolo[4,5-b]pyrazine scaffold involves the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.comnih.gov This approach offers a direct route to the desired heterocyclic system. The reaction typically proceeds in a suitable solvent, and while effective, may yield moderate results in the range of 30-35%. mdpi.com A significant advantage of this method is the potential for introducing diversity at three points of the molecule, originating from the triazole substituent and the two substituents on the dicarbonyl component. nih.gov However, a notable limitation is the potential for the formation of isomeric mixtures when using unsymmetrically substituted 1,2-dicarbonyl compounds. nih.gov
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 4,5-Diamino-1,2,3-1H-triazole | Glyoxal (B1671930) (R1=R2=H) | 1H-1,2,3-Triazolo[4,5-b]pyrazine | 30-35 | mdpi.com |
| 4,5-Diamino-1,2,3-1H-triazole | Benzil (R1=R2=Ph) | 5,6-Diphenyl-1H-1,2,3-triazolo[4,5-b]pyrazine | 30-35 | mdpi.com |
Intramolecular Cyclization Pathways (e.g., from Tetrazolo[1,5-a]pyrazine Precursors)
Intramolecular cyclization represents another important strategy for the synthesis of triazolopyrazines. A notable example involves the thermal decomposition of 5-(2-pyrazinyl)tetrazole. mdpi.comnih.gov This reaction, carried out under high vacuum and temperature (400 °C), proceeds through a diazo intermediate to afford 1,2,3-triazolo[1,5-a]pyrazine. mdpi.comnih.gov While this method was pioneering in its use of intramolecular cyclization of a diazo intermediate to form the triazolopyrazine system, it is often hampered by harsh reaction conditions and low yields, typically around 20%. mdpi.comnih.gov
Another intramolecular cyclization approach involves the treatment of 2-azido-3-(1H-pyrazol-1-yl)pyrazine with a suitable reagent to induce cyclization with the loss of a nitrogen molecule. nih.gov This method can provide access to azapentalene derivatives containing the 1H-pyrazolo[1′,2′:1,2] mdpi.comresearchgate.nettriazolo[4,5-b]pyrazin-6-ium inner salt in high yields, sometimes up to 85%. nih.gov The precursor, 2-azido-3-(1H-pyrazol-1-yl)pyrazine, can be prepared from the commercially available 2,3-dichloropyrazine. nih.gov
| Precursor | Conditions | Product | Yield (%) | Reference |
| 5-(2-Pyrazinyl)tetrazole | 400 °C, 10⁻⁵ Torr | 1,2,3-Triazolo[1,5-a]pyrazine | 20 | mdpi.comnih.gov |
| 2-Azido-3-(1H-pyrazol-1-yl)pyrazine | Cyclization with N₂ loss | 5H-Pyrazolo[1′,2′:1,2] mdpi.comresearchgate.nettriazolo[4,5-b]pyrazin-6-ium, inner salt | up to 85 | nih.gov |
Diazotization of Ortho-Diaminopyrazine Systems
The diazotization of ortho-diaminopyrazines is a classical and widely used method for the formation of the fused triazole ring. researchgate.netnih.gov This reaction involves treating the diaminopyrazine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com The resulting diazonium salt then undergoes intramolecular cyclization to form the 1H-1,2,3-triazolo[4,5-b]pyrazine ring system. researchgate.net This method is a common strategy for constructing fused 1,2,3-triazole systems. nih.gov
Advanced Coupling Strategies for Derivative Synthesis
To create a diverse library of 2H- mdpi.comresearchgate.nettriazolo[4,5-b]pyrazine derivatives, particularly for applications like drug discovery, advanced coupling strategies are employed. These methods focus on forming new bonds, such as amide and ester linkages, to attach various functional groups to the core heterocyclic structure.
Amide and Ester Bond Formations Utilizing Peptide Coupling Reagents (e.g., HATU, DCC, EDCI, T3P)
The formation of amide and ester bonds is a cornerstone of derivative synthesis. Peptide coupling reagents are frequently utilized to facilitate these transformations efficiently and with high yields. rjpbcs.comresearchgate.net These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by an amine or alcohol. bachem.com
Commonly used coupling reagents include:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective coupling reagent known for its rapid reaction times and low rates of epimerization. nih.govpeptide.comscirp.org It is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.netnih.gov
DCC (N,N'-Dicyclohexylcarbodiimide): A classical and cost-effective coupling reagent. rjpbcs.compeptide.com A drawback is the formation of a dicyclohexylurea byproduct, which can sometimes be difficult to remove. peptide.com
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide (B86325) that simplifies product purification as the urea (B33335) byproduct can be removed by aqueous extraction. rjpbcs.compeptide.com It is often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions. bachem.com
T3P (Propylphosphonic anhydride): A versatile and powerful coupling reagent known for its high yields, low toxicity, and the formation of water-soluble byproducts, which facilitates easy purification. rjpbcs.comrxweb-prd.com It is particularly advantageous for reactions with substrates prone to racemization. rxweb-prd.com
These coupling reactions provide a robust platform for attaching a wide array of substituents to the 2H- mdpi.comresearchgate.nettriazolo[4,5-b]pyrazine core, enabling the synthesis of diverse compound libraries. researchgate.net
| Coupling Reagent | Key Features | Typical Base | Reference |
| HATU | Fast, low epimerization | DIPEA | researchgate.netnih.govpeptide.com |
| DCC | Cost-effective | - | rjpbcs.compeptide.com |
| EDCI | Water-soluble byproduct | HOBt (additive) | rjpbcs.combachem.compeptide.com |
| T3P | High yield, low racemization, water-soluble byproducts | - | rjpbcs.comrxweb-prd.com |
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including derivatives of 2H- mdpi.comresearchgate.nettriazolo[4,5-b]pyrazine. These methods offer novel bond-forming strategies and can provide access to structures that are difficult to obtain through traditional methods. For instance, rhodium-catalyzed reactions of 2H-azirines with N-sulfonyl 1,2,3-triazoles have been developed for the synthesis of trisubstituted pyrazines. acs.org While not directly forming the triazolopyrazine ring, this highlights the potential of transition metal catalysis in pyrazine synthesis, which could be adapted for the construction of the fused system. Furthermore, copper-catalyzed [3+2] cycloaddition reactions have been utilized in the synthesis of saturated derivatives of 1,2,3-triazolo[1,5-a]pyrazine (triazolopiperazines). mdpi.comnih.gov
Rhodium-Catalyzed Reactions (e.g., with 2H-Azirines and N-Sulfonyl-1,2,3-Triazoles)
An efficient pathway to synthesize trisubstituted pyrazines involves the rhodium-catalyzed reaction of 2H-azirines with N-sulfonyl-1,2,3-triazoles. acs.orgnih.gov This reaction proceeds through the elimination of a nitrogen molecule and arylsulfinic acid, with the key step being the formation of an in situ generated dihydropyrazine (B8608421) intermediate that subsequently aromatizes. acs.orgnih.gov
The reaction is initiated by the rhodium(II)-catalyzed denitrogenation of N-sulfonyl-1,2,3-triazoles. researchgate.netacs.org This process readily forms a highly reactive α-imino rhodium carbene intermediate. researchgate.netnih.gov This versatile intermediate is central to a wide array of chemical transformations. acs.org In this specific synthesis, the rhodium iminocarbenoid reacts with a 2H-azirine ring. The high strain energy and structural diversity of 2H-azirines make them attractive partners in coupling reactions for synthesizing larger nitrogen-containing heterocycles. nih.gov The interaction leads to a ring-expansion of the azirine and subsequent cyclization to form the pyrazine core. acs.orgnih.gov This method provides a direct and atom-economical strategy for constructing these important nitrogen-based building blocks. researchgate.net
Table 1: Examples of Rhodium-Catalyzed Synthesis of Pyrazines This table is for illustrative purposes based on typical findings in the field, as specific yield data for 2H- rsc.orgnih.govnih.govTriazolo[4,5-b]pyrazine via this exact route is not detailed in the provided search results.
| 2H-Azirine Substituent (R1) | N-Sulfonyl-1,2,3-Triazole Substituent (R2) | Rhodium Catalyst | Typical Yield |
|---|---|---|---|
| Phenyl | p-Tolyl | Rh₂(OAc)₄ | Good to Excellent |
| Methyl | Mesityl | Rh₂(esp)₂ | Good |
Multicomponent Reaction (MCR) Adaptations
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single pot to form a product containing atoms from all starting materials, have become a powerful tool in synthetic chemistry. nih.gov They offer significant advantages in efficiency, saving both raw materials and time. beilstein-journals.org MCRs are particularly valuable for constructing complex heterocyclic scaffolds, including fused systems like benzo-fused γ-lactams and various imidazoles. nih.govbeilstein-journals.org The strategy often relies on the in situ generation of reactive intermediates that undergo subsequent cyclization and condensation steps. rsc.orgresearchgate.net
Modifications of the Groebke–Blackburn–Bienaymé Reaction for Fused Heterocycles
The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known isocyanide-based three-component reaction (3CR) that typically synthesizes imidazo-fused heterocycles from 2-aminoazines, aldehydes, and isocyanides. nih.govacs.orgbeilstein-journals.org The reaction proceeds via the acid-catalyzed formation of an iminium species from the amino-heterocycle and aldehyde, followed by a non-concerted cycloaddition with the isocyanide. researchgate.net
Recent research has focused on adapting this powerful reaction to generate novel heterocyclic systems beyond the typical imidazo-fused products. nih.govacs.org One such modification allows for the synthesis of triazole-fused scaffolds. In an innovative approach, a novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine system was synthesized through a process starting with an "unusual" GBB reaction. nih.govacs.org This initial step creates a 2,3-diamino-furo[2,3-c]pyridine intermediate, which is then subjected to a subsequent diazotization reaction mediated by a nitrosonium source. This final step forms the fused triazole ring, demonstrating a successful post-modification of the GBB product to achieve a different heterocyclic core. nih.govacs.org This strategy highlights the potential to couple MCRs with subsequent cyclization reactions to build diverse and complex fused heterocycles.
Exploration of Novel Synthetic Pathways and Reaction Mechanism Elucidation
Beyond catalyzed couplings and MCRs, other synthetic routes to the 1,2,3-triazolo[4,5-b]pyrazine system have been explored. nih.gov One of the earliest and most fundamental methods involves the condensation of a pre-formed 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound, such as glyoxal or benzil. nih.gov This approach offers three points of diversity, allowing for variation in the substituents on both the triazole and the newly formed pyrazine ring. However, a limitation of this method is the potential for isomeric mixtures when using unsymmetrically substituted dicarbonyl compounds. nih.gov
Another established pathway involves the cyclization of a heterocyclic diamine with a nitrite source to form the fused triazole ring. nih.gov More contemporary methods have also been developed. For instance, the 1H-1,2,3-triazolo[4,5-b]pyrazine core has been synthesized within a more complex mesoionic azapentalene system. nih.gov This was achieved through the intramolecular cyclization of an 8-(benzotriazole-1-yl)tetrazolo[1,5-a]pyrazine precursor in refluxing DMF, which proceeds with the loss of a nitrogen molecule. nih.gov A similar strategy involves the amination of 2-azido-3-chloropyrazine with pyrazole, followed by cyclization with loss of nitrogen to yield a 5H-pyrazolo[1′,2′:1,2] rsc.orgnih.govnih.govtriazolo[4,5-b]pyrazin-6-ium inner salt. nih.gov These unique methods showcase the diverse chemical strategies available for constructing the target heterocyclic system.
Optimization Strategies for Reaction Efficiency and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield, efficiency, and selectivity of synthetic transformations. In the context of synthesizing pyrazine-containing heterocycles, several factors can be fine-tuned. For rhodium-catalyzed reactions involving 1-sulfonyl-1,2,3-triazoles, the choice of catalyst and reaction conditions can be pivotal in determining the product outcome. Research has shown that it is possible to selectively synthesize either pyrazines or other heterocycles like pyrroles from the same starting materials (5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles) simply by tuning the Rh(II) catalyst and the reaction parameters. acs.org This switchable selectivity is rationalized by the catalyst's influence on the isomerization of a key zwitterionic intermediate formed during the reaction. acs.org
The optimization of multicomponent reactions like the GBB also involves screening various parameters. For the synthesis of novel triazolo-fused systems, researchers avoided the need for microwave heating in the initial MCR step by optimizing the reaction to proceed at room temperature. nih.govacs.org Further optimization often involves a systematic evaluation of solvents, bases, and catalysts to improve yields. researchgate.net For instance, in the synthesis of pyrazine-containing 1,2,3-triazole derivatives, different bases such as potassium carbonate were found to be more suitable for specific steps. researchgate.net Similarly, late-stage functionalization and multi-step syntheses of triazolopyrazine scaffolds require careful optimization at each stage, including purification methods like silica (B1680970) flash column chromatography, to ensure high purity and acceptable yields of the final products. mdpi.comnih.gov
Table 2: Optimization Parameters for Heterocycle Synthesis This table illustrates common parameters optimized in the synthesis of triazolopyrazine and related heterocycles.
| Reaction Type | Parameter Optimized | Condition/Reagent | Outcome | Reference |
|---|---|---|---|---|
| Rh(II)-Catalyzed Annulation | Catalyst | Rh₂(oct)₄ vs. Rh₂(esp)₂ | Switchable selectivity (Pyrazine vs. Pyrrole) | acs.org |
| GBB-MCR | Temperature | Room Temperature | Avoided microwave heating, improved process | nih.govacs.org |
| Cu-Catalyzed Cycloaddition | Base | K₂CO₃ | Improved yield over other bases | researchgate.net |
| Amide Coupling | Coupling Reagent | HATU/DIPEA | Efficient formation of amide bonds | researchgate.net |
Advanced Spectroscopic Characterization of 2h 1 2 3 Triazolo 4,5 B Pyrazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 2H-\triazolo[4,5-b]pyrazine and its derivatives. It provides granular information about the atomic arrangement and electronic structure of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are the initial and most critical steps for confirming the successful synthesis of the 2H-\triazolo[4,5-b]pyrazine core.
In ¹H NMR, the protons on the pyrazine (B50134) ring of the parent compound, 2H-\triazolo[4,5-b]pyrazine, typically exhibit a characteristic singlet in the aromatic region, often observed around δ 9.12 ppm when measured in DMSO-d₆. The exact chemical shift is sensitive to the solvent and the presence of any substituents on the heterocyclic rings. The integration of this signal corresponding to two protons confirms the symmetric nature of the unsubstituted pyrazine ring.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms in the pyrazine ring of 2H-\triazolo[4,5-b]pyrazine are expected to show signals in the downfield region, characteristic of aromatic and heteroaromatic systems. For instance, the pyrazine carbons (C5 and C6) are typically observed around δ 143.2 ppm, while the carbons of the triazole ring (C3a and C7a) appear at approximately δ 147.5 ppm. These chemical shifts are crucial for confirming the formation of the fused ring system.
| Nucleus | Chemical Shift (δ) in ppm | Solvent |
| ¹H | 9.12 | DMSO-d₆ |
| ¹³C | 143.2 (C5, C6) | DMSO-d₆ |
| ¹³C | 147.5 (C3a, C7a) | DMSO-d₆ |
Advanced NMR Techniques for Conformational and Configurational Analysis
While basic 1D NMR is sufficient for initial structural confirmation, advanced 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in substituted derivatives. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is instrumental in piecing together the molecular puzzle of complex substituted analogs.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of 2H-\triazolo[4,5-b]pyrazine. By measuring the mass with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula. For the parent compound, 2H-\triazolo[4,5-b]pyrazine (C₄H₂N₆), the theoretical exact mass is 134.0341. Experimental HRMS data that closely matches this calculated value provides strong evidence for the compound's identity and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Pathway Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile molecules like many heterocyclic compounds. In ESI-MS, 2H-\triazolo[4,5-b]pyrazine is typically observed as a protonated molecule, [M+H]⁺, in the positive ion mode. The analysis of the resulting mass spectrum can also provide insights into the fragmentation pathways of the molecule under the specific ESI conditions, which can further aid in its structural characterization.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. By analyzing the vibrational modes, one can confirm the molecular structure and understand the bonding characteristics within the 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine system.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. For 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine and its derivatives, the FT-IR spectrum is characterized by vibrations originating from the triazole ring, the pyrazine ring, and any substituents.
The interpretation of the experimental spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy. nih.govresearchgate.net The vibrational modes of the core structure can be assigned based on studies of related diazine and triazole compounds. nih.govcore.ac.uk
Key vibrational regions for the 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine skeleton include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. sci-hub.se
Ring Stretching: The skeletal stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings are expected in the 1650–1400 cm⁻¹ region. sci-hub.sescifiniti.com These bands are characteristic of the aromatic nature of the system.
Ring Breathing and Deformations: The "breathing" modes of the pyrazine and triazole rings, along with other in-plane and out-of-plane bending vibrations, occur at lower frequencies. core.ac.ukscifiniti.com For instance, C-H out-of-plane bending vibrations are strong and their position is indicative of the substitution pattern on the aromatic rings, typically appearing in the 900–690 cm⁻¹ range. sci-hub.se
Studies on related triazole systems have identified "marker bands" that are characteristic of the triazole ring itself, aiding in the unambiguous identification of this structural motif. nih.gov For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, N-H···N vibrations were observed at 3153 cm⁻¹ (stretching) and 1420 cm⁻¹ (in-plane bending). nih.gov While the parent 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine lacks this specific bond, the principle of using characteristic group frequencies remains central to its structural analysis.
Table 1: Characteristic FT-IR Vibrational Frequencies for Triazole and Pyrazine Rings
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | sci-hub.se |
| C=N and C=C Ring Stretch | 1650 - 1400 | sci-hub.sescifiniti.com |
| C-H In-Plane Bend | 1275 - 1000 | sci-hub.se |
| C-H Out-of-Plane Bend | 900 - 690 | sci-hub.se |
| N-N=N Asymmetric Stretch (Triazole) | ~1300 | nih.gov |
Note: The exact positions of the bands depend on the specific molecular structure, substitution, and physical state (solid or solution).
Raman spectroscopy serves as a vital complement to FT-IR, providing information on molecular vibrations based on changes in polarizability. Vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations in molecules with a center of symmetry. mdpi.com
For the 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine system, Raman spectroscopy is especially useful for characterizing the skeletal vibrations of the fused aromatic rings. cas.cn
Skeletal Modes: The symmetric stretching vibrations of the C=C and C=N bonds within the pyrazine and triazole rings typically give rise to strong Raman signals. scifiniti.com
Low-Frequency Modes: Interlayer vibrations in layered materials, which are analogous to intermolecular interactions in crystals, can be probed in the ultralow-frequency region of the Raman spectrum. cas.cn
In studies of related heterocyclic systems like 1,2,4-triazolo-[1,5-a]pyrimidine, a combined approach using both FT-IR and FT-Raman spectroscopy, alongside DFT calculations, has enabled a complete and reliable assignment of all vibrational modes. researchgate.net Similarly, for 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, Raman spectroscopy helped identify key stretching vibrations of the carbonyl and pyran ring bonds between 1719 cm⁻¹ and 1150 cm⁻¹. scifiniti.com This comprehensive approach is essential for a rigorous structural characterization of 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine.
Table 2: Expected Raman Bands for the 2H- acs.orgbeilstein-journals.orgtanta.edu.egTriazolo[4,5-b]pyrazine Skeleton
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Source(s) |
|---|---|---|---|
| Symmetric Ring Breathing | ~1000 | Strong | researchgate.netcas.cn |
| C=C/C=N Symmetric Stretch | 1600 - 1450 | Strong | scifiniti.com |
| C-H Bending | 1400 - 1300 | Medium | scifiniti.com |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing insights into its electronic structure, conjugation, and photophysical properties.
UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which excites electrons from lower-energy ground states to higher-energy excited states. ubbcluj.ro For π-conjugated systems like 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine, the primary electronic transitions are of the π → π* and n → π* type. tanta.edu.eg
π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated functional groups (chromophores) such as aromatic rings. tanta.edu.eg
n → π Transitions:* These lower-intensity transitions involve the excitation of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to a π* antibonding orbital. tanta.edu.eg
Studies on related heterocyclic systems provide a basis for understanding the absorption properties of 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine. For example, derivatives of acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-h] acs.orgresearchgate.netnaphthyridines exhibit maximum absorption peaks in the UV-A region (300-365 nm). unipd.it Similarly, complex derivatives like 2-dodecyl-4,9-di(thiophen-2-yl)-2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-g]quinoxaline show broad absorption bands. researchgate.net The absorption spectrum of a given molecule can consist of multiple bands, reflecting the various possible electronic transitions and their associated vibrational fine structures, although this fine structure is often lost in solution at room temperature. ubbcluj.ro
Table 3: Representative UV-Vis Absorption Maxima for Related Triazolo-Fused Systems
| Compound Class | Absorption Maxima (λmax, nm) | Solvent | Source(s) |
|---|---|---|---|
| acs.orgbeilstein-journals.orgtanta.edu.egTriazolo[4,5-h] acs.orgresearchgate.netnaphthyridines | 300 - 365 | Phosphate Buffer | unipd.it |
| Donor-Acceptor Diphenylthiazolo[4,5-b]pyrazines | ~400 | Various | nih.gov |
| 1H-Pyridine Derivatives | ~270, 315, 415 | Not specified | beilstein-journals.org |
Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. This property, known as luminescence, is highly sensitive to the molecular structure and environment. The 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine core is found in molecules designed for fluorescence applications. researchgate.net
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Donor-acceptor (D-A) substitution on the core heterocyclic structure is a common strategy to tune the emission color and enhance the quantum yield. nih.gov For instance, attaching electron-donating and electron-accepting groups to the thiazolo[4,5-b]pyrazine core leads to efficient fluorophores. nih.gov
Research on related systems has shown that structural modifications can significantly impact luminescence. Benzo nih.govresearchgate.netimidazo[1,2-a] acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-e]pyrimidine derivatives exhibit high quantum yields (up to 60%) and large Stokes shifts, which is the difference in wavelength between the absorption and emission maxima. researchgate.net Similarly, certain α-pyrone derivatives can achieve quantum yields as high as 99% in solution. beilstein-journals.org
Table 4: Fluorescence Properties of Structurally Related Heterocyclic Compounds
| Compound Class | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Source(s) |
|---|---|---|---|---|
| Donor-π-Acceptor Star-Burst Molecules | 435 / 545 | 26.01% / 22.20% | 70 / 145 | acs.org |
| Benzo nih.govresearchgate.netimidazo[1,2-a] acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-e]pyrimidine derivatives | 507 - 570 | up to 60% | up to ~180 | researchgate.net |
| Dimethylamino-substituted α-pyrone | - | up to 99% (solution), ~11% (solid) | - | beilstein-journals.org |
Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, such as donor-acceptor systems. acs.org For these molecules, increasing the solvent polarity often stabilizes the more polar excited state, leading to a red shift (bathochromic shift) in the emission spectrum. acs.orgnih.gov This property makes such compounds useful as solvent polarity sensors. nih.gov Quinoxaline derivatives and certain α-pyrones are examples of related systems that display strong emission solvatochromism. beilstein-journals.orgresearchgate.net
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. acs.orgsemanticscholar.org This is often attributed to the restriction of intramolecular motions (such as rotations) in the aggregated state, which closes non-radiative decay pathways and enhances the radiative emission channel. nih.gov AIE is the opposite of the more common aggregation-caused quenching (ACQ) effect. nih.gov Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidines and other push-pull systems based on azaheteroarenes have been shown to exhibit AIE, making them promising for applications in sensors and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netsemanticscholar.org The study of AIE in systems containing the 2H- acs.orgbeilstein-journals.orgtanta.edu.egtriazolo[4,5-b]pyrazine core is an active area of research, as these properties are highly desirable for solid-state lighting and imaging applications. acs.orgresearchgate.net
X-ray Diffraction (XRD) Analysis
Single-crystal X-ray diffraction is the gold standard for unequivocally determining the molecular structure of crystalline solids. This technique has been instrumental in characterizing a variety of semanticscholar.orgresearchgate.netmdpi.comtriazolo[4,5-b]pyrazine systems and related fused heterocyclic compounds.
For instance, the structure of a derivative, 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole, was confirmed to have the proton on the central nitrogen atom of the triazole ring. nih.gov The analysis revealed a triclinic crystal system with the space group P-1. nih.gov Similarly, the structures of various other fused heterocyclic systems, such as 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles and their precursors, have been unambiguously established using single-crystal X-ray diffraction. mdpi.com In one such case, the analysis showed that the target compound crystallized in the triclinic system with a P-1 space group, while its precursor adopted a monoclinic system with a P2₁ space group. mdpi.com
The versatility of this technique is further highlighted in the study of more complex systems. For example, the structure of a semanticscholar.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrazin-6(7H)-one derivative was elucidated, revealing specific crystal types and the presence of optical isomers. bohrium.com In another study, the molecular structure of a (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- semanticscholar.orgresearchgate.netnih.govtriazolo[3,4-b] semanticscholar.orgmdpi.comnih.govthiadiazine derivative was confirmed to crystallize in a monoclinic P2₁/n space group. nih.gov
The crystallographic data obtained from these studies are crucial for understanding the steric and electronic properties of the molecules, which in turn influence their chemical behavior and potential applications. Below is a table summarizing crystallographic data for selected triazolo-pyrazine related compounds.
| Compound | Crystal System | Space Group | Reference |
| 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol (B129727) monosolvate | Triclinic | P-1 | nih.gov |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | mdpi.com |
| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | mdpi.com |
| (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- semanticscholar.orgresearchgate.netnih.govtriazolo[3,4-b] semanticscholar.orgmdpi.comnih.govthiadiazine derivative | Monoclinic | P2₁/n | nih.gov |
| Triazolo[4′,5′:4,5]furo[2,3-c]pyridine derivative | Monoclinic | P21/c | acs.org |
| 3-(pyridine-4-yl)- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine | Monoclinic | P 21/c | researchgate.net |
| 6-bromo-3-(pyridine-4-yl)- semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-a]pyridine | Monoclinic | P 21/c | researchgate.net |
The arrangement of molecules in a crystal is not random; it is dictated by a variety of intermolecular forces, with hydrogen bonding often playing a primary role. The study of these interactions is critical for understanding the stability, solubility, and other physical properties of crystalline materials.
In the crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate, the molecules, along with methanol solvent molecules, are linked into a centrosymmetric dimer by N—H···O and O—H···N intermolecular hydrogen bonds. nih.gov This forms a specific hydrogen-bonding motif denoted as R⁴₄(10). nih.gov
Similarly, in derivatives of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the molecular units are connected by C-H···N and N-H···N non-covalent interactions. mdpi.com The supramolecular structure is further influenced by C-H···π interactions. mdpi.com The analysis of Hirshfeld surfaces for these compounds revealed the dominance of H···H, H···C, and N···H contacts in the crystal packing. mdpi.com
The importance of hydrogen bonding is also evident in energetic materials based on fused heterocyclic rings. For a derivative of semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b] semanticscholar.orgresearchgate.netnih.govtriazole, intermolecular hydrogen bonds form between the amino group and a nitro group on a neighboring molecule (N5−H5B···O6). acs.org This, along with face-to-face stacking of the fused ring systems, contributes to the formation of a stable three-dimensional structure. acs.org
In a study of 1,2,3-triazole phases, two preferred hydrogen bonding pathways were identified: 1H-triazoles form strong hydrogen bonds with other 1H-triazoles, and 2H-triazoles bond strongly to 1H-triazoles. nih.gov These interactions are crucial for understanding proton conduction mechanisms in these materials. nih.gov
The table below provides examples of hydrogen bond interactions observed in the crystal structures of triazolo-pyrazine related compounds.
| Compound/System | Interacting Atoms | Interaction Type | Reference |
| 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate | N—H···O, O—H···N | Hydrogen Bond | nih.gov |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | C-H···N, N-H···N | Hydrogen Bond | mdpi.com |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | C-H···π | π-Interaction | mdpi.com |
| Fused semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b] semanticscholar.orgresearchgate.netnih.govtriazole derivative | N-H···O (nitro) | Hydrogen Bond | acs.org |
| 1,2,3-Triazole phases | N-H···N | Hydrogen Bond | nih.gov |
| Pyrazine adduct of (Ph2SiO)8[Al(O)OH]4 | O-H···N | Hydrogen Bond | d-nb.info |
Beyond classical hydrogen bonds, other interactions such as π-π stacking and halogen bonding can significantly influence the crystal packing. semanticscholar.orgoup.com The shape index and curvedness of Hirshfeld surfaces can confirm the presence of π–π stacking interactions. mdpi.com The comprehensive analysis of these varied intermolecular forces provides a deeper understanding of the supramolecular chemistry of 2H- semanticscholar.orgresearchgate.netmdpi.comTriazolo[4,5-b]pyrazine systems.
Based on the comprehensive search conducted, detailed theoretical and computational investigations focused specifically on the parent compound 2H- researchgate.netnih.govTriazolo[4,5-b]pyrazine , as per the requested outline, are not available in the public scientific literature accessed.
While the researchgate.netnih.govtriazolo[4,5-b]pyrazine core is a recognized and important scaffold in medicinal chemistry, particularly in the development of kinase inhibitors like Savolitinib (Volitinib) tandfonline.comfrontiersin.orgresearchgate.netresearchgate.net, the computational studies found are centered on these complex, substituted derivatives. These studies often involve molecular docking and analysis of interactions within protein binding sites rather than a fundamental quantum chemical analysis of the unsubstituted parent heterocycle. frontiersin.org
Searches for ground-state geometry optimization, electronic structure analysis, excited state properties, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping for the specific molecule 2H- researchgate.netnih.govTriazolo[4,5-b]pyrazine did not yield the specific data points or detailed research findings necessary to construct the requested article. The available literature discusses the synthesis of the triazolopyrazine system researchgate.netresearchgate.net and the general application of computational methods like DFT and MEP to other, different triazole derivatives , but does not provide the specific theoretical data required to populate the sections and subsections of the provided outline for the target compound.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and content requirements due to the lack of specific research findings for "2H- researchgate.netnih.govTriazolo[4,5-b]pyrazine" in the accessed sources.
Theoretical and Computational Investigations of 2h 1 2 3 Triazolo 4,5 B Pyrazine
Electronic Structure and Reactivity Descriptors
Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer Characteristics
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis provides crucial insights into the electronic structure, stability, and charge transfer characteristics of molecules like 2H- arabjchem.orgresearchgate.netnih.govTriazolo[4,5-b]pyrazine. The NBO method examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy (E(2)) associated with these hyperconjugative interactions. mdpi.com
Furthermore, NBO analysis elucidates charge distribution, identifying the most electrophilic and nucleophilic sites within the molecule. For a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, NBO calculations showed that the charge on the nitrogen atoms varies depending on their position within the fused rings and their involvement in intermolecular hydrogen bonding. mdpi.com For 2H- arabjchem.orgresearchgate.netnih.govTriazolo[4,5-b]pyrazine, this type of analysis would be critical in predicting its reactivity and the nature of its intermolecular interactions, which are governed by charge transfer phenomena. The stabilization energies calculated through NBO analysis quantify the strength of intramolecular charge transfer, providing a measure of molecular stability arising from electron delocalization. mdpi.com
Molecular Simulation and Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is instrumental in drug discovery and materials science for understanding and predicting molecular interactions. For derivatives of the triazolo[4,5-b]pyrazine core, molecular docking has been employed to identify potential biological targets and elucidate binding mechanisms.
In a notable study, derivatives of 1,2,3-triazolo[4,5-b]pyrazine were analyzed as inhibitors of the c-MET receptor, a key target in cancer therapy. nih.gov The docking results successfully validated a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. The study identified crucial interactions between the inhibitors and key amino acid residues in the c-MET binding site, including Asp1222, Tyr1230, Met1160, and Tyr1259. nih.gov The analysis revealed that electrostatic and hydrophobic fields were paramount for the inhibitory activity. nih.gov
Similarly, docking studies on related triazolo[4,3-a]pyrazine derivatives have been conducted to explore their potential as inhibitors for various enzymes. arabjchem.org For example, derivatives were docked into the active site of the poly(ADP-ribose)polymerase 15 (ARTD7, BAL3) enzyme, showing binding energies ranging from -8.1 to -9.8 kcal/mol. arabjchem.org These computational predictions are vital for designing new analogs with improved binding affinities and selectivity. nih.gov
Table 1: Molecular Docking Data for Triazolo-Pyrazine Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| 1,2,3-Triazolo[4,5-b]pyrazine derivatives | c-MET | Asp1222, Tyr1230, Met1160, Tyr1259 | Not specified |
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational behavior of the molecule and the complex over time. sci-hub.se MD simulations are used to assess the stability of docking poses, understand the influence of solvent, and observe the dynamic interactions between a ligand and its target. sci-hub.senih.gov
For triazolo-pyrazine analogues, MD simulations have been used to complement docking studies by explaining the time-dependent dynamics of interacting amino acid residues. sci-hub.se For instance, after docking a ligand into a protein's active site, an MD simulation can be run to confirm if the ligand remains stably bound in its predicted pose or if it undergoes conformational changes. nih.gov In a study on inhibitors for the RORγt receptor, MD simulations of up to 250 ns were used to confirm the stability of the ligand-protein complexes predicted by docking. nih.gov The simulations showed that the root-mean-square deviation (rmsd) of the complex remained low (<1-2 Å), indicating a stable binding mode. nih.gov
These simulations are crucial for understanding the flexibility of the 2H- arabjchem.orgresearchgate.netnih.govTriazolo[4,5-b]pyrazine scaffold and its derivatives, as well as the role of water molecules in mediating or disrupting interactions within a binding pocket. The insights gained from MD simulations provide a more realistic and accurate model of the molecular interactions, guiding further optimization of these compounds for specific applications.
Computational Assessment of Electronic and Optoelectronic Properties (e.g., Planarized Intramolecular Charge Transfer (PLICT) State)
Computational chemistry is a powerful tool for assessing the electronic and optoelectronic properties of novel compounds. For donor-acceptor (D-A) type molecules, a key phenomenon of interest is Planarized Intramolecular Charge Transfer (PLICT). The PLICT model describes molecules that may be twisted in their ground state but become planar in the excited state, which can lead to desirable properties like high fluorescence quantum yields and large Stokes shifts. researchgate.net
The 2H- arabjchem.orgresearchgate.netnih.govTriazolo[4,5-b]pyrazine core, being an electron-deficient system, can act as an excellent acceptor unit when combined with suitable electron-donating groups. Computational studies on related D-A systems incorporating pyrazine (B50134) or triazole moieties have demonstrated the utility of this approach. For example, triphenylamine-pyrazine compounds were designed to exhibit PLICT character, which was confirmed through computational analysis showing a more planar configuration in the excited state compared to the ground state. rsc.org This planarization enhances charge transport and luminescence properties. rsc.org
Theoretical calculations, typically using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to investigate these properties. Key parameters that are assessed include:
Frontier Molecular Orbitals (HOMO-LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. In D-A systems, the HOMO is typically localized on the donor and the LUMO on the acceptor, and the energy gap (ΔE) is related to the electronic absorption and emission characteristics. science.gov
Excited State Geometries: Optimization of the molecule's geometry in its lowest singlet excited state (S1) can reveal changes such as bond length shortening and dihedral angle flattening, which are hallmarks of a PLICT state. researchgate.net
Natural Transition Orbitals (NTOs): NTO analysis helps to visualize the nature of the electronic transition, confirming a charge transfer from the donor to the acceptor moiety upon excitation. researchgate.net
Studies on abnormal push-pull fluorophores based on a related triazolo-pyrimidine core have successfully used theoretical calculations to confirm the PLICT process, correlating computational findings with experimental observations of high luminescence and solvatochromism. researchgate.net Similar computational assessments would be essential to predict and understand the potential of 2H- arabjchem.orgresearchgate.netnih.govTriazolo[4,5-b]pyrazine derivatives as advanced materials for applications like organic light-emitting diodes (OLEDs) or sensors.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 2H- arabjchem.orgresearchgate.netnih.govTriazolo[4,5-b]pyrazine |
| 1,2,4-triazolo[4,3-a]pyridin-3-amine |
| 1,2,3-triazolo[4,5-b]pyrazine |
| triazolo[4,3-a]pyrazine |
| triphenylamine-pyrazine |
| triazolo-pyrimidine |
| 2H- arabjchem.orgresearchgate.netnih.govtriazolo[4,5-c]pyridine |
| 1H-1,2,3-benzotriazole |
| 8-(benzotriazole-1-yl)tetrazolo[1,5-a]pyrazine |
| 5H-pyrazino[2′,3′:4,5] arabjchem.orgresearchgate.netnih.govtriazol[1,2-a]benzotriazol-6-ium, inner salt |
| 4,5-diamino-1,2,3-1H-triazole |
Reactivity and Chemical Transformations of 2h 1 2 3 Triazolo 4,5 B Pyrazine and Its Derivatives
Tele-Substitution and Regioselectivity in Fused Systems
A fascinating aspect of the reactivity of halogenated triazolopyrazines is the occurrence of tele-substitution, where the incoming nucleophile attacks a position distant from the carbon atom bearing the leaving group. ucl.ac.ukacs.orgchemrxiv.org This contrasts with the more common ipso-substitution, where the nucleophile directly replaces the leaving group. acs.org
In the mdpi.comnih.govrsc.orgtriazolo[4,3-a]pyrazine system, studies have shown that reaction of 5-halogenated derivatives with nucleophiles can lead to substitution at the 8-position. beilstein-journals.orgbeilstein-journals.org This regioselectivity is influenced by several factors, including the nature of the nucleophile, the solvent, the base, and the halogen leaving group. ucl.ac.ukchemrxiv.org Softer nucleophiles, less polar solvents, and larger halogens (I > Br > Cl) tend to favor the tele-substitution pathway. ucl.ac.ukchemrxiv.org
A proposed mechanism for tele-substitution involves the initial attack of the nucleophile at the C-8 position, followed by elimination of the halide from the C-5 position. acs.org This is in contrast to the ipso-substitution mechanism which involves initial attack at C-5. acs.org
Interestingly, the reaction of 5-chloro- mdpi.comnih.govrsc.orgtriazolo[4,3-a]pyrazine with various primary amines at room temperature exclusively yielded the 8-substituted tele-product. beilstein-journals.org However, piperidine (B6355638) has been reported to give the ipso-product, albeit as a minor product, suggesting that the nature of the amine nucleophile also plays a crucial role in determining the regiochemical outcome. beilstein-journals.org
Table 2: Influence of Solvent on the Ratio of ipso- to tele-Substitution acs.org
| Solvent | Dielectric Constant | ipso : tele Ratio | Total Yield (%) |
| Dioxane | 2.2 | 1 : 1.3 | 81 |
| Toluene | 2.4 | 1 : 1.1 | 82 |
| THF | 7.6 | 1 : 0.6 | 85 |
| Acetonitrile | 37.5 | 1 : 0.3 | 81 |
| DMF | 38.3 | 1 : 0.2 | 80 |
| DMSO | 46.7 | 1 : 0.1 | 68 |
| Reaction of an iodo-triazolopyrazine with an alcohol nucleophile. R = CH₂CH₂Ph. acs.org |
Ring-Opening and Rearrangement Mechanisms in Complex Reactions
The triazolopyrazine core can undergo ring-opening and rearrangement reactions under certain conditions, leading to the formation of different heterocyclic systems. Peracid oxidation of related triazolo[1,5-a]pyrazine and triazolo[4,3-a]pyrazine has been shown to result in N-oxidation, but in some instances, ring-opened products are observed. rsc.org 1,2,3-Triazoles, in general, are known to undergo reversible ring-opening reactions. researchgate.net
In the study of tele-substitution reactions on a mdpi.comnih.govrsc.orgtriazolo[4,3-a]pyrazine system, an unexpected product was isolated which was determined to have a 5-(1H-imidazol-2-yl)-1H-1,2,4-triazole core. acs.org The formation of this product was proposed to occur via initial nucleophilic attack at the 8-position, followed by pyrazine (B50134) ring-opening and subsequent rearrangement and cyclization. acs.org
Furthermore, the dehydration of certain acylhydrazinopyrazolopyrimidines, which was expected to yield a mdpi.comnih.govrsc.orgtriazolo[4,3-c]pyrimidine system, instead resulted in a thermal recyclization to form the isomeric pyrazolo[4,3-e] mdpi.comnih.govrsc.orgtriazolo[1,5-c]pyrimidine system. arkat-usa.org This highlights the propensity for rearrangement in these complex fused heterocyclic systems.
Heterocyclization Reactions Involving 2H-mdpi.comnih.govucl.ac.ukTriazolo[4,5-b]pyrazine as a Building Block
The 2H- mdpi.comnih.govucl.ac.uktriazolo[4,5-b]pyrazine scaffold serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems. One of the earliest reported syntheses of 1H-1,2,3-triazolo[4,5-b]pyrazines involved the condensation of 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. mdpi.com This method allows for diversity in the final product based on the substituents on both the triazole and the dicarbonyl starting materials. mdpi.com
Another approach involves the intramolecular cyclization of precursors. For example, the 1H-1,2,3-triazolo[4,5-b]pyrazine core was formed within an azapentalene inner salt through the intramolecular cyclization of 8-(benzotriazol-1-yl)tetrazolo[1,5-a]pyrazine in refluxing DMF. mdpi.com Similarly, the thermolysis of 5-(2-pyrazinyl)tetrazole, though proceeding in low yield, also affords a triazolopyrazine through the intramolecular cyclization of a diazo intermediate. nih.gov
The use of multicomponent reactions, such as the Ugi reaction, followed by intramolecular Huisgen cycloaddition, provides an efficient route to tetrahydro mdpi.comnih.govucl.ac.uktriazolo[1,5-a]pyrazines. researchgate.net This strategy highlights the utility of the azide-alkyne cycloaddition in constructing the triazole ring fused to the pyrazine system.
Functionalization and Derivatization Strategies to Modulate Reactivity
The functionalization and derivatization of the 2H- mdpi.comnih.govucl.ac.uktriazolo[4,5-b]pyrazine core are crucial for modulating its chemical and physical properties. Nucleophilic aromatic substitution, as discussed in section 5.1, is a primary method for introducing functional groups.
The presence of a reactive handle, such as an amino group, on the triazole ring allows for a diverse range of derivatization reactions. For example, the amino group can be acylated, alkylated, or used in coupling reactions to attach other molecular fragments.
In a broader context of heterocyclic chemistry, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for derivatization. acs.org An azide-functionalized triazolopyrazine could be readily conjugated with various alkynes to create a library of more complex molecules. This approach has been successfully used for the derivatization of other complex heterocyclic systems without compromising their inherent activity. acs.org
Furthermore, the 2H- mdpi.comnih.govucl.ac.uktriazolo[4,5-c]pyridine moiety, a close analogue, has been incorporated into D-A-π-A organic sensitizers for dye-sensitized solar cells, demonstrating that strategic derivatization can tune the electronic properties of the core for materials science applications. nih.gov
Advanced Applications of 2h 1 2 3 Triazolo 4,5 B Pyrazine in Materials and Coordination Chemistry
Coordination Chemistry and Ligand Design
The strategic use of 2H- Current time information in Bangalore, IN.google.compreprints.orgTriazolo[4,5-b]pyrazine and its derivatives in coordination chemistry has led to the creation of novel metal-organic frameworks (MOFs) and coordination polymers with tunable properties.
Role of 2H-Current time information in Bangalore, IN.google.compreprints.orgTriazolo[4,5-b]pyrazine as a Multidentate Ligand
The 2H- Current time information in Bangalore, IN.google.compreprints.orgTriazolo[4,5-b]pyrazine core acts as a multidentate ligand, capable of binding to metal ions through its various nitrogen atoms. This characteristic is fundamental to its role in constructing coordination polymers and other complex structures. The pyrazine (B50134) and triazole rings provide multiple coordination sites, allowing for the formation of robust and intricate networks. The versatility of this ligand is further enhanced by the potential for functionalization, enabling the tuning of electronic properties and the introduction of specific functionalities.
Formation of Metal Complexes and Coordination Polymers
The reaction of 2H- Current time information in Bangalore, IN.google.compreprints.orgTriazolo[4,5-b]pyrazine-based ligands with various metal ions leads to the formation of a wide array of metal complexes and coordination polymers. For instance, derivatives of this heterocyclic system have been used to create one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers. preprints.orgacs.org The dimensionality and topology of these polymers can be controlled by the choice of metal ion, the substituents on the ligand, and the reaction conditions. preprints.org
For example, coordination polymers of iron(II) with the formula [Fe(μ-atrz)3]X2·2H2O and [Fe(μ-atrz)(μ-pyz)(NCS)2]·4H2O have been synthesized and structurally characterized, demonstrating the formation of 3D and 2D networks, respectively. acs.org In these structures, the triazole-based ligands bridge the iron centers, creating extended frameworks. acs.org Similarly, the use of pyrazine-2,5-diyldimethanol as a ligand with various metal halides has resulted in the formation of 1D and 3D coordination polymers. preprints.orgmdpi.com
Table 1: Examples of Coordination Polymers with Triazole and Pyrazine-Based Ligands
| Compound | Metal Ion | Ligand(s) | Dimensionality | Reference |
|---|---|---|---|---|
| {[Cu(pzydmH2)0.5(µ-Br)(Br)(H2O)]·H2O}n | Cu(II) | pyrazine-2,5-diyldimethanol, Bromide | 1D | preprints.org |
| {[Zn2(pzydmH2)(µ-Cl)(Cl)3(H2O)]·H2O}n | Zn(II) | pyrazine-2,5-diyldimethanol, Chloride | 1D | preprints.org |
| [Hg2(pzydmH2)0.5(µ-Cl)2(Cl)2]n | Hg(II) | pyrazine-2,5-diyldimethanol, Chloride | 1D | preprints.org |
| {[Cd2(pzydmH2)(µ-Cl)4]·H2O}n | Cd(II) | pyrazine-2,5-diyldimethanol, Chloride | 3D | preprints.org |
| Fe(μ-atrz)32·2H2O | Fe(II) | trans-4,4'-azo-1,2,4-triazole | 3D | acs.org |
| [Fe(μ-atrz)(μ-pyz)(NCS)2]·4H2O | Fe(II) | trans-4,4'-azo-1,2,4-triazole, pyrazine | 2D | acs.org |
Influence on Electronic Communication and Spin States in Multinucleated Structures
The bridging nature of 2H- Current time information in Bangalore, IN.google.compreprints.orgTriazolo[4,5-b]pyrazine-based ligands plays a crucial role in mediating electronic communication between metal centers in multinucleated complexes. This communication is essential for tuning the magnetic and electronic properties of the resulting materials.
In some multinuclear complexes, the ligand framework can facilitate interactions between metal ions, influencing their spin states. nih.gov The phenomenon of spin crossover (SCO), where a metal ion can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature or light, is of particular interest. beilstein-journals.org The rigidity and electronic structure of the triazolopyrazine ligand can influence the ligand field strength around the metal center, which is a key factor in determining whether SCO will occur. beilstein-journals.org For instance, in iron(II) coordination polymers, the bridging ligands have been shown to be critical in propagating the cooperative effects that lead to abrupt spin transitions with thermal hysteresis. acs.org
Design of Supramolecular Assemblies and Frameworks
The ability of 2H- Current time information in Bangalore, IN.google.compreprints.orgTriazolo[4,5-b]pyrazine to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an excellent candidate for the design of complex supramolecular assemblies and frameworks. preprints.orgmdpi.com These interactions, in conjunction with metal-ligand coordination, direct the self-assembly of molecules into well-defined, higher-order structures. mdpi.comoup.com
The resulting frameworks can exhibit porous structures with potential applications in gas storage and separation. The design of these materials often involves the careful selection of building blocks to control the size and shape of the pores. nih.gov Metal-organic frameworks (MOFs) based on triazolate ligands have demonstrated significant potential in this area. google.comuni-augsburg.de
Application as Anion Exchange Materials and Zeolite-like Porous Structures
Coordination polymers and MOFs derived from 2H- Current time information in Bangalore, IN.google.compreprints.orgTriazolo[4,5-b]pyrazine and related ligands have shown promise as anion exchange materials. The porous nature of these frameworks allows for the encapsulation and exchange of anions within their channels. For example, hyperbranched poly-triazoles, after alkylation, have been shown to be anion-exchangeable and exhibit increased electrical conductivity, suggesting their potential use in new electrolyte materials. researchgate.net
Furthermore, the controlled assembly of these building blocks can lead to the formation of zeolite-like porous structures. These materials mimic the properties of traditional zeolites but offer greater tunability of pore size and functionality. Metal-triazolate frameworks, for instance, can be designed to have specific pore sizes for applications in separation and catalysis. google.com
Optoelectronic and Sensor Applications
Derivatives of 2H- Current time information in Bangalore, IN.google.compreprints.orgTriazolo[4,5-b]pyrazine have been investigated for their potential in optoelectronic and sensor applications. The electron-deficient nature of the pyrazine ring, combined with the electron-rich triazole moiety, can lead to interesting photophysical properties.
Some fused heterocyclic compounds containing the triazolopyrazine core have been explored as chemosensors. researchgate.netresearchgate.net For example, 2-aryl-2,4-dihydro-5H- Current time information in Bangalore, IN.google.compreprints.orgtriazolo[4,5-d]pyrimidin-5-ones have demonstrated the ability to detect HCl and triethylamine (B128534) through reversible interactions, indicating their potential for use in fabricating chemosensors. researchgate.net Additionally, azapentalenes containing the 1H-1,2,3-triazolo[4,5-b]pyrazine nucleus have gained attention for their luminescent properties and are being explored as potential fluorescence probes. nih.govmdpi.com The development of donor-acceptor conjugated polymers incorporating such heterocyclic units is a key strategy for creating materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov
Development of Fluorescent Probes and Chemosensors
The 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-b]pyrazine core is an effective component in the architecture of fluorescent probes and chemosensors due to its inherent electronic and photophysical properties. These sensors are designed to detect specific analytes, such as metal ions or nitroaromatic compounds, through changes in their fluorescence emission. sci-hub.semdpi.com
Derivatives of 1,2,3-triazolo[4,5-b]pyrazine have been investigated as versatile fluorescent probes for optical imaging. mdpi.com For instance, a phenyl ester derivative of this scaffold was successfully used to dye HeLa cells for epifluorescence microscopy, demonstrating comparable performance to commercially available dyes like LysoTracker Green DND-26. mdpi.com The design of these probes often follows a donor-π-acceptor (D-π-A) motif, where the triazolopyrazine core can act as the acceptor. The fluorescence properties of these molecules can be finely tuned by modifying the donor and π-bridge components.
The sensing mechanism of these chemosensors often relies on processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). In the presence of a target analyte, the interaction between the sensor and the analyte can modulate these processes, leading to a detectable change in the fluorescence signal, such as quenching or enhancement of the emission. For example, triazole-based chemosensors have been developed for the detection of various metal ions. mdpi.com
Table 1: Examples of Triazolo-based Fluorescent Chemosensors and their Characteristics
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Key Findings | Reference(s) |
| 1,2,3-Triazolo[4,5-b]pyrazine derivative | General cellular components | Fluorescence imaging | Comparable performance to commercial dyes for cell staining. | mdpi.com |
| Coumarin-3-carboxamides with azacrown ethers | Ca²⁺ and Pb²⁺ | Photoinduced Electron Transfer (PET) | Strong emission increase upon binding with Ca²⁺ and Pb²⁺. | mdpi.com |
| Thiazolo[4,5-b]pyrazine derivatives | Solvent polarity | Solvatochromism | Fluorescence yield increases with electron-donating groups. | nih.gov |
| 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-e] rsc.orgsci-hub.seacs.orgtriazolo[1,5-a]pyrimidine derivatives | Nitroaromatic explosives | Fluorescence quenching | Selective quenching response to various nitroaromatic compounds. | sci-hub.seepa.gov |
Integration into Organic Sensitizers for High-Performance Solar Cell Technologies
While specific data on 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-b]pyrazine in solar cells is limited, extensive research on its isomer, 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-c]pyridine, provides valuable insights into the potential of this class of compounds in dye-sensitized solar cells (DSSCs). acs.orgnih.gov These sensitizers are crucial components in DSSCs, responsible for absorbing light and injecting electrons into the semiconductor electrode.
The D-A-π-A (Donor-Acceptor-π-Acceptor) design is a common strategy for organic sensitizers, where the 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-c]pyridine moiety can serve as an auxiliary acceptor. acs.orgnih.govresearchgate.net This design helps to modulate the energy levels of the dye, enhance light absorption, and facilitate efficient charge separation and injection.
For instance, two new organic dyes, PTN1 and NPT1, based on a 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-c]pyridine linker, have been synthesized and used as sensitizers in DSSCs. These dyes exhibited significantly higher conversion efficiencies compared to their pyridal rsc.orgsci-hub.senih.govthiadiazole-containing counterparts, which was attributed to the alleviation of charge trapping. acs.org The best power conversion efficiency (PCE) achieved was 6.05%, which could be further boosted to 6.76% with the addition of a coadsorbent. acs.org A systematic study of isomeric sensitizers with a 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-c]pyridine core, NPTn (n=1-5), yielded an even higher efficiency of 7.92% for the NPT5 dye. nih.gov
The performance of pyrazine-based sensitizers in DSSCs is influenced by the nature of the donor, the π-spacer, and the acceptor groups. For example, trifluoromethylbenzopyrazine (TPPF) used as a photosensitizer in a DSSC with a double-layered TiO2 photoelectrode showed a PCE of 2.64%. nih.govmdpi.com
Table 2: Performance of Solar Cells Using Pyrazine-Based and Triazolo-Pyridine-Based Sensitizers
| Sensitizer | Structure Type | V_oc (V) | J_sc (mA/cm²) | FF | PCE (%) | Reference(s) |
| PTN1 | D-A-π-A | - | - | - | <6.05 | acs.org |
| NPT1 | D-A-π-A | - | - | - | 6.05 | acs.org |
| NPT1 + CDCA | D-A-π-A | - | - | - | 6.76 | acs.org |
| NPT5 | D-A-π-A | - | - | - | 7.92 | nih.gov |
| SPD_TPPF | Pyrazine-based | 0.69 | 5.69 | 0.67 | 2.64 | nih.gov |
| MD7 + co-adsorbent | D-A'-π-A | - | - | - | 9.03 | researchgate.net |
Materials Exhibiting Nonlinear Optical Properties
Materials with nonlinear optical (NLO) properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. The second-order NLO response of a material is related to its molecular structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.
Research on X-shaped pyrazine derivatives has demonstrated that the relative position of donor and acceptor substituents on the pyrazine ring significantly influences the NLO response. rsc.org While the magnitude of the second harmonic signal was similar for different isomers, the anisotropy of the NLO response differed, with some isomers showing a dipolar response and others an octupolar response. rsc.org Theoretical studies on pyrazine-carbazole derivatives have further highlighted the importance of the substitution pattern and crystal packing on the first hyperpolarizability (β), a measure of the molecular NLO response. nih.gov These studies suggest that by carefully designing the molecular structure and controlling the solid-state packing, the macroscopic second-order NLO properties can be optimized. nih.gov
Applications in Organic Semiconductors and Electronic Devices
The electronic properties of 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-b]pyrazine and its derivatives make them suitable for use in organic semiconductors, which are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification is a key advantage of organic semiconductors.
Theoretical studies on dimethylpyrido[3,4-b]pyrazine-based oligomers have investigated their electronic structures, charge injection and transport properties, and absorption and emission characteristics. grafiati.com These studies provide a framework for understanding the structure-property relationships that govern the performance of these materials in electronic devices. The charge transport in such materials can occur through various mechanisms, including through-bond, extended conjugation, and through-space (π-π stacking) interactions. acs.org
While direct studies on the semiconductor properties of 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-b]pyrazine are scarce, the broader class of pyrazine-containing materials has shown promise. For instance, pyrazine derivatives have been incorporated into polyimide resins for high-performance applications. grafiati.com The development of electrically conductive metal-organic frameworks (MOFs) also highlights the potential of pyrazine-based ligands in creating materials with tailored electronic properties. acs.org
Design of Optical Switches and Luminescent Materials
The unique photophysical properties of 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-b]pyrazine and its derivatives make them attractive candidates for the design of optical switches and luminescent materials. Optical switches are materials that can reversibly change their properties, such as absorption or emission, in response to an external stimulus like light or a chemical species.
The fluorescence of thiazolo[4,5-b]pyrazine derivatives, which share a similar pyrazine core, can be modulated by the introduction of electron-donating or electron-withdrawing substituents. nih.gov This tunability is a key requirement for the development of luminescent materials with specific emission colors and quantum yields. Furthermore, some push-pull pyrimidine (B1678525) derivatives have been shown to exhibit aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. researchgate.net This property is highly desirable for applications in solid-state lighting and sensing.
Photochromic compounds, which undergo a reversible color change upon irradiation with light, are another class of optical switches. Diarylethenes containing a triazole ring have been shown to exhibit thermally reversible photochromism. beilstein-journals.org While the triazole in these reported systems often acts as a linker, the incorporation of the 2H- rsc.orgsci-hub.senih.govtriazolo[4,5-b]pyrazine core into such photochromic systems could lead to new materials with interesting switching properties. Additionally, the luminescence of certain donor-acceptor compounds can be switched on and off by protonation and deprotonation, providing a mechanism for creating acido-triggered reversible switches. epa.gov
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Enhanced Green Chemistry and Efficiency
Future synthetic efforts are increasingly focused on methodologies that are not only efficient but also environmentally benign. The principles of green chemistry are becoming central to the synthesis of triazole-based compounds. This involves the use of safer solvents, reusable catalysts, and reaction conditions that consume less energy.
One of the most promising avenues is the development of multi-component reactions (MCRs). nih.gov MCRs are atom-economical processes where multiple reactants combine in a single step to form the desired product, minimizing waste and simplifying procedures. nih.gov Researchers are exploring novel MCRs and tandem reactions, such as the Ugi–Huisgen tandem reaction, to construct complex triazolopyrazine systems in a one-pot fashion. researchgate.net
Furthermore, there is a continuous drive to refine existing synthetic routes. Traditional methods, such as the condensation of a 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound, are being re-evaluated to improve yields and reduce byproducts. nih.govmdpi.com The use of modern coupling reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) is also streamlining the synthesis of derivatives, offering milder and more selective reaction conditions. researchgate.netnih.gov
Table 1: Comparison of Synthetic Methodologies for Triazolopyrazine Scaffolds
| Methodology | Description | Advantages | Key Research Focus | Reference(s) |
|---|---|---|---|---|
| Multi-Component Reactions (MCRs) | Multiple reactants combine in a single synthetic operation. | High atom economy, procedural simplicity, reduced waste. | Designing new MCRs for novel derivative libraries. | nih.govresearchgate.net |
| Modern Coupling Reagents | Use of advanced reagents like HATU for amide bond formation. | High efficiency, mild conditions, high selectivity. | Optimization for broader substrate scope and scalability. | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, cleaner reactions. | Application to a wider range of triazolopyrazine syntheses. | nih.govtandfonline.com |
| Green Chemistry Approaches | Integration of principles like using benign solvents and reusable catalysts. | Minimized environmental impact, increased safety. | Development of fully sustainable synthetic pathways. | |
Advanced Characterization Techniques for In-Depth Structural and Electronic Analysis
A deep understanding of the structure-property relationships of 2H- nih.govsci-hub.sescience.govtriazolo[4,5-b]pyrazine derivatives is crucial for their rational design and application. Future research will heavily rely on the synergy between experimental characterization and computational modeling. While standard techniques like NMR and mass spectrometry remain vital, advanced methods are providing unprecedented insight.
Single-crystal X-ray crystallography is indispensable for unambiguously determining the three-dimensional arrangement of atoms, which is critical for understanding interactions in biological systems or crystal packing in materials. nih.gov To probe the electronic properties, researchers are employing a combination of spectroscopic techniques and computational chemistry. science.govtandfonline.com Density Functional Theory (DFT) calculations, for instance, are used to investigate molecular orbitals (HOMO, LUMO), electrostatic potential, and to correlate these electronic properties with observed activities or material characteristics. science.gov This integrated approach allows for a comprehensive understanding that can validate experimental data and guide further research.
Frontier in Theoretical Predictions and Computational Design of Novel Derivatives
The design of new 2H- nih.govsci-hub.sescience.govtriazolo[4,5-b]pyrazine derivatives is moving beyond trial-and-error synthesis towards a more predictive, computational-driven approach. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking have become essential tools, particularly in medicinal chemistry. nih.gov
3D-QSAR models are used to analyze how changes in the electrostatic and hydrophobic fields of a molecule affect its biological activity, providing a reliable model for predicting the potency of new analogs. nih.gov Molecular docking simulations complement this by visualizing how these molecules bind to their biological targets, such as the c-Met receptor tyrosine kinase. nih.gov These simulations can identify key amino acid residues involved in the binding interaction, offering a rational basis for designing derivatives with improved affinity and selectivity. nih.gov This computational pre-screening allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources. nih.govresearchgate.net
Table 2: Computational Techniques in the Design of Triazolopyrazine Derivatives
| Technique | Application | Insights Gained | Reference(s) |
|---|---|---|---|
| 3D-QSAR | Predicts biological activity based on molecular fields. | Identifies key structural features for potency (hydrophobic, electrostatic). | nih.gov |
| Molecular Docking | Simulates the binding of a molecule to a target protein. | Predicts binding modes, identifies key interactions with active site residues. | nih.govresearchgate.net |
| Density Functional Theory (DFT) | Calculates electronic structure and properties. | Correlates electronic properties with corrosion inhibition, NLO properties. | science.gov |
Exploration of Undiscovered Material and Catalytic Applications
While the focus on 2H- nih.govsci-hub.sescience.govtriazolo[4,5-b]pyrazine has been heavily skewed towards medicinal chemistry, significant opportunities lie in materials science and catalysis. nih.govresearchgate.net The rigid, planar, and electron-deficient nature of the fused ring system makes it an attractive building block for novel functional materials.
Recent research has highlighted the potential of these heterocycles as structural units in polymers and as fluorescent probes. nih.gov The unique photophysical properties could be harnessed for applications in organic light-emitting diodes (OLEDs) or chemical sensors. Another exciting frontier is the use of triazolate-based linkers, including derivatives of the triazolopyrazine core, in the construction of metal-organic frameworks (MOFs). uni-augsburg.degoogle.com These porous materials have shown outstanding potential for gas storage, separation, and heterogeneous catalysis. uni-augsburg.de The nitrogen-rich backbone of the triazolopyrazine ligand can offer unique coordination geometries and open metal sites, which are crucial for catalytic activity. uni-augsburg.degoogle.com
Interdisciplinary Research Opportunities for Broadened Impact
The full potential of 2H- nih.govsci-hub.sescience.govtriazolo[4,5-b]pyrazine will be unlocked through increased collaboration across scientific disciplines. The compound sits (B43327) at the nexus of organic synthesis, computational chemistry, medicinal biology, and materials science. openmedicinalchemistryjournal.com
For example, a collaboration between synthetic chemists developing green synthetic routes and materials scientists could lead to the sustainable production of novel MOFs or polymers. openmedicinalchemistryjournal.com Similarly, combining the expertise of computational chemists designing new derivatives with that of pharmacologists testing their efficacy can accelerate the drug discovery process for targets like c-Met. nih.gov The journey of a molecule from a synthetic concept to a clinical candidate or a commercial material is inherently interdisciplinary. Fostering these collaborations will be key to translating fundamental research on triazolopyrazines into tangible societal benefits, from new cancer therapies to advanced technological materials. nih.govresearchgate.netopenmedicinalchemistryjournal.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2H-[1,2,3]Triazolo[4,5-b]pyrazine derivatives, and how can regiochemistry be controlled?
- Methodological Answer: Key synthetic strategies include tandem Ugi–Huisgen reactions, where propargylamine and azides undergo intramolecular cycloaddition to form the triazolopyrazine core . Functionalization via N,N-dimethylformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride enables regioselective formation of fused triazole rings . Reaction conditions (e.g., solvent, temperature) and substituent steric effects are critical for controlling regiochemistry .
Q. How are triazolopyrazine-based compounds characterized to confirm structural integrity and purity?
- Methodological Answer: Multinuclear NMR (¹H, ¹³C, ¹⁵N) and IR spectroscopy validate bonding patterns and hydrogen bonding . Single-crystal X-ray diffraction resolves tautomeric forms (e.g., hydrogen bonding to pyrazine vs. triazole nitrogen) . Differential scanning calorimetry (DSC) assesses thermal stability, while elemental analysis confirms stoichiometry .
Q. What initial applications have been explored for triazolopyrazine derivatives in materials science?
- Methodological Answer: Energetic materials research leverages high heats of formation (calculated via G2 method) and detonation properties (simulated with EXPLO5). Fused triazolopyrazine oxides exhibit insensitivity to impact, making them candidates for insensitive explosives . Density functional theory (DFT) guides modifications to balance energy output and stability .
Advanced Research Questions
Q. How do structural modifications of the triazolopyrazine core influence c-Met kinase inhibitory activity?
- Methodological Answer: Structure-activity relationship (SAR) studies show that substituents at the 3- and 6-positions (e.g., imidazo[1,2-a]pyridine or 1-methylpyrazole) enhance selectivity and potency against c-Met . Modifications like spiro[indoline-3,4'-piperidine]-2-one improve binding affinity by 10-fold compared to parent compounds . In vitro kinase assays and xenograft models validate efficacy .
Q. What computational approaches are used to predict triazolopyrazine derivatives' detonation or pharmacological properties?
- Methodological Answer: The G2 method calculates heats of formation, which are combined with experimental densities in EXPLO5 to predict detonation velocity (D) and pressure (P) . For drug design, molecular docking (e.g., c-Met ATP-binding domain) and ADMET profiling prioritize candidates with optimal bioavailability and low toxicity .
Q. How can conflicting thermal stability data between studies be resolved?
- Methodological Answer: Discrepancies arise from polymorphic forms or tautomerism (e.g., roving hydrogen in fused triazolopyrazine oxides). Use DSC to compare decomposition temperatures and X-ray diffraction to identify crystal packing differences . Accelerated aging studies under controlled humidity/temperature clarify stability trends .
Q. What strategies enable diversification of triazolopyrazine libraries for high-throughput screening?
- Methodological Answer: Solid-phase synthesis via Suzuki coupling at the C6 position introduces aryl/heteroaryl groups, while resin-bound electrophiles (alkyl halides, acyl chlorides) modify the 2-amino group . Tandem Ugi–Huisgen reactions achieve one-pot annulation with >90% yield, enabling rapid scaffold diversification .
Q. How can triazolopyrazines be repurposed for non-oncological targets like neuroprotection or anti-infectives?
- Methodological Answer: Derivatives like [1,2,3]triazolo[1,5-a]pyrazines show DPP-4 inhibition (antidiabetic) and activity against clinical pathogens . Scaffold hybridization with pyrrolopyrazine moieties (e.g., 3-Chloro-5H-pyrrolo[2,3-b]pyrazine) expands applications to neuroprotection or antimicrobials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
